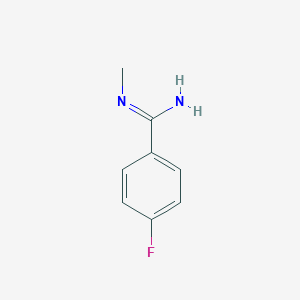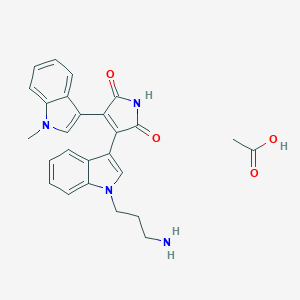
9-O-Méthyl-4-hydroxyboeravinone B
Vue d'ensemble
Description
9-O-Methyl-4-hydroxyboeravinone B is a compound isolated from the herbs of Mirabilis jalapa . It has a molecular formula of C18H14O7 and a molecular weight of 342.3 g/mol . It is a type of flavonoid and is a promising candidate for cancer therapy .
Molecular Structure Analysis
The molecule contains a total of 42 bonds, including 28 non-H bonds, 14 multiple bonds, 1 rotatable bond, 2 double bonds, 12 aromatic bonds, 4 six-membered rings, 3 ten-membered rings, 1 aromatic ketone, 1 hydroxyl group, 2 aromatic hydroxyls, and 3 aromatic ethers .Physical and Chemical Properties Analysis
9-O-Methyl-4-hydroxyboeravinone B is a powder . It has a density of 1.6±0.1 g/cm3, a boiling point of 672.9±55.0 °C at 760 mmHg, and a flash point of 251.8±25.0 °C .Applications De Recherche Scientifique
Activité Antitumorale
La MHBB présente des effets antitumoraux prometteurs. Dans une étude, elle a été isolée des racines de Mirabilis himalaica et a démontré une cytotoxicité contre les cellules cancéreuses humaines, notamment les cellules A549 et HeLa . Des recherches plus approfondies ont révélé que la MHBB :
Troubles Métaboliques
La bioactivité de la MHBB pourrait s’étendre aux troubles métaboliques. Des preuves préliminaires suggèrent que les rotenoïdes peuvent influencer le métabolisme du glucose et l’homéostasie lipidique.
En résumé, la MHBB est prometteuse dans divers domaines, mais des recherches supplémentaires sont essentielles pour comprendre pleinement ses mécanismes et ses applications thérapeutiques. Les chercheurs devraient explorer son potentiel en thérapie anticancéreuse, en inflammation, en neuroprotection, en stratégies antivirales et en santé métabolique . 🌱🔬
Mécanisme D'action
Target of Action
9-O-Methyl-4-hydroxyboeravinone B is a promising candidate for cancer therapy . .
Biochemical Pathways
It is suggested that this compound may have a role in cancer therapy , which implies it could be involved in pathways related to cell proliferation and apoptosis.
Result of Action
It is suggested that this compound, along with other active compounds, could be a promising candidate for cancer therapy . This suggests that the compound may have effects on cell proliferation and apoptosis, which are key processes in cancer development and progression.
Orientations Futures
Analyse Biochimique
Biochemical Properties
9-O-Methyl-4-hydroxyboeravinone B plays a crucial role in biochemical reactions, particularly in its interaction with various enzymes and proteins. It has been identified as an inhibitor of certain enzymes involved in cancer cell proliferation. The compound interacts with enzymes such as caspase-3, leading to the activation of apoptosis pathways . Additionally, it binds to proteins involved in cell cycle regulation, thereby arresting the cell cycle in the S phase .
Cellular Effects
The effects of 9-O-Methyl-4-hydroxyboeravinone B on various cell types and cellular processes are profound. In cancer cells, particularly A549 and HeLa cells, the compound exhibits cytotoxicity, leading to cell death . It influences cell signaling pathways by modulating the expression of apoptosis-related proteins such as Bax and Bcl-2 . Furthermore, 9-O-Methyl-4-hydroxyboeravinone B affects cellular metabolism by altering the metabolic flux and reducing the proliferation of cancer cells .
Molecular Mechanism
At the molecular level, 9-O-Methyl-4-hydroxyboeravinone B exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting the activity of enzymes involved in cell survival and proliferation . The compound activates caspase-3, leading to the cleavage of cellular proteins and the initiation of apoptosis . Additionally, it modulates gene expression by influencing transcription factors and signaling pathways that regulate cell growth and death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9-O-Methyl-4-hydroxyboeravinone B change over time. The compound is relatively stable when stored at -20°C and can be kept for several months without significant degradation . Long-term studies have shown that the compound maintains its cytotoxic effects on cancer cells over extended periods, indicating its potential for sustained therapeutic use . Its stability and efficacy may vary depending on the storage conditions and the medium in which it is dissolved .
Dosage Effects in Animal Models
The effects of 9-O-Methyl-4-hydroxyboeravinone B vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity without notable toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
9-O-Methyl-4-hydroxyboeravinone B is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate glycolipid metabolism, influencing the levels of short-chain fatty acids and other metabolites . The compound’s impact on metabolic flux is evident in its ability to alter the production and utilization of key metabolites in cancer cells . These interactions underscore its potential as a modulator of metabolic pathways in therapeutic applications .
Transport and Distribution
Within cells and tissues, 9-O-Methyl-4-hydroxyboeravinone B is transported and distributed through specific transporters and binding proteins . The compound’s solubility in various solvents, including chloroform and DMSO, facilitates its uptake and distribution in biological systems . Its localization and accumulation in target tissues are influenced by its interactions with cellular transport mechanisms .
Subcellular Localization
The subcellular localization of 9-O-Methyl-4-hydroxyboeravinone B plays a critical role in its activity and function. The compound is directed to specific compartments within the cell, such as the mitochondria and nucleus, where it exerts its effects . Post-translational modifications and targeting signals guide its localization, ensuring that it reaches the appropriate cellular sites to exert its therapeutic actions .
Propriétés
IUPAC Name |
4,6,11-trihydroxy-9-methoxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O7/c1-7-10(23-2)6-11-13(14(7)20)15(21)12-8-4-3-5-9(19)16(8)25-18(22)17(12)24-11/h3-6,18-20,22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLOGFXLFFWJOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1O)C(=O)C3=C(O2)C(OC4=C3C=CC=C4O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the presence of 9-O-Methyl-4-hydroxyboeravinone B in Mirabilis jalapa?
A1: 9-O-Methyl-4-hydroxyboeravinone B was identified as one of several rotenoids isolated from the roots of the Mirabilis jalapa plant. [] This research focused on characterizing the chemical structure of this compound alongside other rotenoids using techniques like HR-EI-MS, IR, UV, and NMR. []
Q2: Does 9-O-Methyl-4-hydroxyboeravinone B exhibit any biological activity?
A2: While the provided research [] doesn't delve into specific biological activities of 9-O-Methyl-4-hydroxyboeravinone B, it does highlight that another compound isolated in the same study, 1,2,3,4-tetrahydro-1-methylisoquinoline-7,8-diol, exhibited a 48% inhibition against HIV-1 reverse transcriptase at a concentration of 210 µg/ml. [] It's important to note that this information doesn't directly translate to the activity of 9-O-Methyl-4-hydroxyboeravinone B. Further research would be needed to determine its bioactivity and potential applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



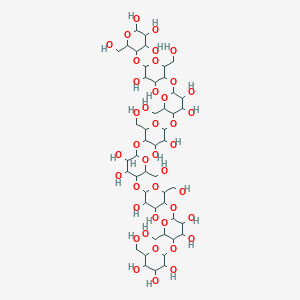
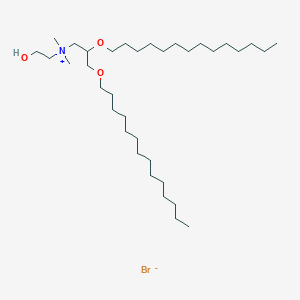
![4-Chloro-alpha-[methyl(trifluoroacetyl)amino]-benzeneacetic acid](/img/structure/B131056.png)
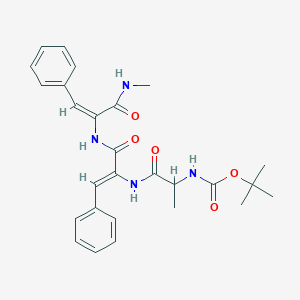
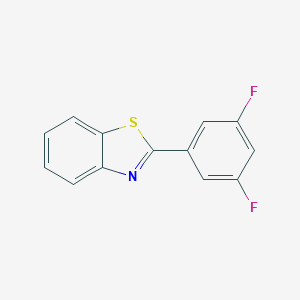

![[(2R,3R,4R,5S)-5-(Hydroxymethyl)-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol](/img/structure/B131069.png)


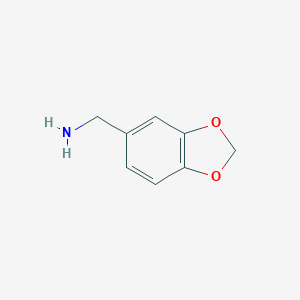
![2,3-Dioxo-7-propyl-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B131079.png)
